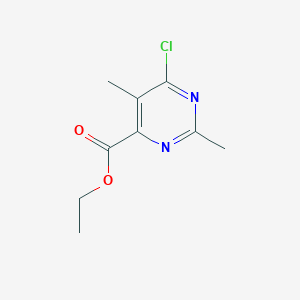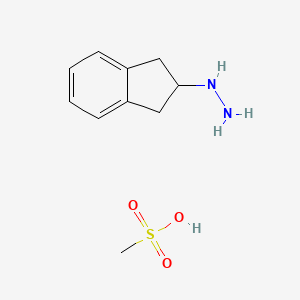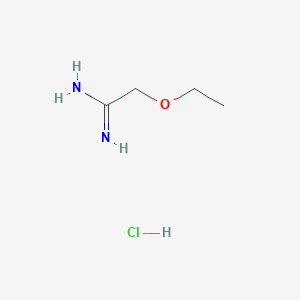
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 . It is a pyrimidine derivative, which are organic compounds containing an amino group attached to a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives like Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate has been studied in various research . For instance, one method involves the reaction of piperazine with a solution of a similar compound in the presence of potassium carbonate . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 214.649 Da .Chemical Reactions Analysis
Pyrimidine compounds like Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate have been found to have various chemical and biological applications . They are known to undergo nucleophilic aromatic substitution reactions, especially starting from readily available halopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate are not specifically mentioned in the retrieved sources .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate derivatives exhibit a range of biological activities. For example, derivatives like Ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate have been synthesized and shown to possess anti-inflammatory and antimicrobial properties. These derivatives were synthesized through Cyclocondensation and Michel type of addition reaction, and their antibacterial, antifungal, and anti-inflammatory activities were evaluated (A.S. Dongarwar et al., 2011).
Chemical Synthesis and Properties
Ethyl 2, 3, 4, 8-tetrahydro-3-methyl-2, 4-dioxopyrido [2, 3-d] pyrimidine-6-carboxylates and their bis-compounds have been synthesized via condensation of 6-alkyl-or 6-aryl-amino-3-methyluracils with ethyl 3-chloro-2-formylprop-2-enoates. This study explored the rearrangement of substituents in these compounds, contributing to the understanding of chemical properties and reactions of pyrimidine derivatives (T. Nagamatsu et al., 1984).
Nucleophilic Substitution Reactions
Investigations into the nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have provided insights into the chemical behavior of pyrimidine derivatives. This research is crucial for understanding the reactivity and potential applications of these compounds in various chemical syntheses (R. Shadbolt & T. Ulbricht, 1967).
Design of Cocrystals
The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been an area of study, emphasizing the significance of pyrimidine derivatives in crystal engineering and material science. These studies are pivotal for developing new materials with specific physical and chemical properties (A. Rajam et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJNNQORFKVGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423588.png)



![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)


